molecular formula C22H28N2 B5481263 1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine

1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine

Cat. No.: B5481263
M. Wt: 320.5 g/mol
InChI Key: GBIOPYRYTMEVCD-XDJHFCHBSA-N
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Description

1-(2,5-Dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structural features, which include a dimethylphenyl group and a phenylprop-2-enyl group, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-18-9-10-20(3)22(16-18)24-13-11-23(12-14-24)17-19(2)15-21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3/b19-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIOPYRYTMEVCD-XDJHFCHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 2,5-dimethylphenyl halides under basic conditions. This is followed by the introduction of the phenylprop-2-enyl group through a palladium-catalyzed coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions. Solvent recovery and recycling are also important aspects to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using appropriate alkylating or acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Alkylated or acylated piperazines

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylphenyl)piperazine
  • 1-(2,5-Dimethylphenyl)-4-phenylpiperazine
  • 1-(2,5-Dimethylphenyl)-4-(2-phenylethyl)piperazine

Uniqueness

1-(2,5-Dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine is unique due to its combination of a dimethylphenyl group and a phenylprop-2-enyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.

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